molecular formula C8H10N6O2 B13054885 N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

Cat. No.: B13054885
M. Wt: 222.20 g/mol
InChI Key: QBFALFOMKHYMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a compound belonging to the class of triazolopyrimidines. This compound is known for its unique structure, which combines a triazole ring fused with a pyrimidine ring. The presence of the isobutyramide group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide can be achieved through a multi-step process. One common method involves the two-step diazotization-nitrification method or a one-step direct nitration reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide stands out due to its unique combination of a triazole and pyrimidine ring fused together, along with the isobutyramide group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

2-methyl-N-(7-oxo-2,6-dihydrotriazolo[4,5-d]pyrimidin-5-yl)propanamide

InChI

InChI=1S/C8H10N6O2/c1-3(2)6(15)10-8-9-5-4(7(16)11-8)12-14-13-5/h3H,1-2H3,(H3,9,10,11,12,13,14,15,16)

InChI Key

QBFALFOMKHYMHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=NNN=C2C(=O)N1

Origin of Product

United States

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